1-Chloro-4-fluorobutane

lipophilicity XLogP medicinal chemistry

1-Chloro-4-fluorobutane (CAS 462-73-7) is a bifunctional haloalkane building block characterized by the presence of both chlorine and fluorine substituents on a linear C4 alkyl chain. Its dual-halogen architecture enables sequential or orthogonal reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C4H8ClF
Molecular Weight 110.56 g/mol
CAS No. 462-73-7
Cat. No. B1596032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-fluorobutane
CAS462-73-7
Molecular FormulaC4H8ClF
Molecular Weight110.56 g/mol
Structural Identifiers
SMILESC(CCCl)CF
InChIInChI=1S/C4H8ClF/c5-3-1-2-4-6/h1-4H2
InChIKeyRYKUJAHSVIVAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-fluorobutane (CAS 462-73-7) Procurement Overview: Key Properties and Classification


1-Chloro-4-fluorobutane (CAS 462-73-7) is a bifunctional haloalkane building block characterized by the presence of both chlorine and fluorine substituents on a linear C4 alkyl chain [1]. Its dual-halogen architecture enables sequential or orthogonal reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . The compound exhibits a boiling point of 114.7 °C at 760 mmHg (or approximately 102.4 °C estimated), density of 0.992 g/cm³, and an XLogP3-AA of 1.9, indicating moderate lipophilicity suitable for organic-phase reactions [1][2].

1-Chloro-4-fluorobutane Procurement: Why Direct Substitution with Other Haloalkanes Is Not Feasible


Direct substitution of 1-chloro-4-fluorobutane with mono-halogenated or alternative di-halogenated analogs is not viable due to the fundamentally different physicochemical profiles and reactivity patterns dictated by the Cl/F combination versus Br/F or Cl/Br pairings. The C-Cl and C-F bonds exhibit markedly different bond strengths (C-Cl ~327 kJ/mol; C-F ~485 kJ/mol) and leaving group propensities, which directly govern nucleophilic substitution kinetics and product selectivity in downstream synthetic applications [1]. The specific lipophilicity (XLogP3-AA = 1.9) and volatility profile of 1-chloro-4-fluorobutane are not matched by 1-bromo-4-fluorobutane or 1-chloro-4-bromobutane, affecting reaction work-up and purification protocols [1]. Consequently, generic substitution without re-optimizing reaction conditions would compromise yield, purity, or selectivity in established synthetic routes.

1-Chloro-4-fluorobutane (CAS 462-73-7): Quantitative Evidence and Differentiating Performance Data


1-Chloro-4-fluorobutane: Lipophilicity (XLogP3-AA = 1.9) and Volatility Comparison with 1-Bromo-4-fluorobutane

The computed lipophilicity of 1-chloro-4-fluorobutane, expressed as XLogP3-AA = 1.9, is substantially lower than that of its brominated analog, 1-bromo-4-fluorobutane (XLogP3-AA = 2.6). This difference of ΔXLogP = -0.7 indicates that the chloro-fluoro compound is less lipophilic, which influences its partition behavior in biphasic reaction systems and its potential impact on the ADME properties of final drug candidates [1][2].

lipophilicity XLogP medicinal chemistry ADME optimization

1-Chloro-4-fluorobutane: Nucleophilic Substitution Selectivity in SN2 Reactions with Sodium Iodide in Acetone

When 1-chloro-4-fluorobutane is reacted with one equivalent of sodium iodide (NaI) in acetone, the reaction proceeds via an SN2 mechanism exclusively at the C-Cl bond, leaving the C-F bond intact. The observed precipitate is sodium chloride (NaCl), confirming that the iodide nucleophile selectively displaces the chloride leaving group over fluoride [1][2].

nucleophilic substitution SN2 chemoselectivity halogen exchange

1-Chloro-4-fluorobutane: Density and Volatility Comparison with 1-Bromo-4-fluorobutane for Process Engineering

1-Chloro-4-fluorobutane exhibits a density of 0.992 g/cm³ and a boiling point of 114.7 °C at 760 mmHg, compared to 1-bromo-4-fluorobutane which has a reported density of approximately 1.44 g/mL and boiling point of 134-135 °C [1][2]. These physical property differences directly impact distillation recovery, phase separation, and handling requirements in multi-step syntheses.

density boiling point process chemistry solvent recovery

1-Chloro-4-fluorobutane: Molecular Weight and Exact Mass Differentiation from 1-Bromo-4-fluorobutane

1-Chloro-4-fluorobutane has a molecular weight of 110.56 g/mol and an exact mass of 110.0298561 Da, whereas 1-bromo-4-fluorobutane has a molecular weight of 155.01 g/mol and an exact mass of 153.979 Da. The ΔMW of approximately 44.5 g/mol corresponds to the mass difference between bromine and chlorine atoms [1][2].

molecular weight exact mass LC-MS analytical characterization

1-Chloro-4-fluorobutane (CAS 462-73-7): Recommended Research and Industrial Application Scenarios


Pharmaceutical Intermediate for Fluorinated Drug Candidates Requiring Moderate Lipophilicity

In medicinal chemistry programs where the introduction of a fluorinated C4 alkyl chain is required, 1-chloro-4-fluorobutane offers an optimal balance of lipophilicity (XLogP3-AA = 1.9) compared to its brominated analog (XLogP3-AA = 2.6). This lower lipophilicity reduces the risk of excessive hydrophobicity in the final drug candidate, which can improve aqueous solubility and decrease off-target binding, making it the preferred building block for ADME optimization in lead development [1].

Orthogonal Functionalization in Multi-Step Organic Synthesis

1-Chloro-4-fluorobutane is uniquely suited for sequential nucleophilic substitution strategies due to the selective reactivity of the C-Cl bond over the C-F bond in SN2 reactions. The chlorine atom can be substituted under mild conditions (e.g., using sodium iodide in acetone) while the fluorine remains intact as a metabolically stable, non-reactive handle. This orthogonal reactivity allows for the construction of complex molecular architectures where a fluorinated side chain is required without the need for protecting group strategies [2].

Agrochemical Building Block for Herbicide and Fungicide Synthesis

As a key intermediate in agrochemical synthesis, 1-chloro-4-fluorobutane enables the efficient introduction of a fluorinated propyl chain into active ingredients. The reactive chlorine atom facilitates facile coupling reactions, while the fluorine atom imparts enhanced metabolic stability and bioavailability to the final agrochemical product. Patents referencing this compound highlight its utility in synthesizing nitrogen-containing heterocycles and other biologically active scaffolds used in crop protection applications [3].

Process Chemistry Development Benefiting from Favorable Physical Properties

For scale-up and process optimization, the physical properties of 1-chloro-4-fluorobutane—specifically its lower density (0.992 g/cm³) and lower boiling point (114.7 °C) relative to 1-bromo-4-fluorobutane (density ~1.44 g/mL, bp ~134-135 °C)—translate to easier distillative recovery and reduced energy costs during solvent removal. These properties also simplify phase separation in aqueous-organic work-ups, making it a more cost-effective choice for pilot plant and manufacturing-scale operations [4].

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